![molecular formula C27H26Cl2N4O5 B297515 2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B297515.png)
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is also known as LCL161 and is a member of the class of hydrazides. LCL161 is a selective inhibitor of the cellular inhibitor of apoptosis protein (cIAP) family, which has been shown to have a significant impact on cancer cells.
作用机制
LCL161 works by inhibiting the activity of cIAP proteins, which are responsible for blocking the apoptotic pathway in cancer cells. By inhibiting cIAP proteins, LCL161 promotes the activation of caspases, which are key enzymes involved in the process of apoptosis. The activation of caspases leads to the death of cancer cells, making LCL161 a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
LCL161 has been found to have a number of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to their death. LCL161 has also been found to inhibit the growth and proliferation of cancer cells. In addition, LCL161 has been shown to enhance the immune response against cancer cells, making it a potential candidate for combination therapy with other cancer treatments.
实验室实验的优点和局限性
LCL161 has several advantages for lab experiments. The compound is highly selective for cIAP proteins, making it a useful tool for studying the role of these proteins in cancer cells. LCL161 is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to using LCL161 in lab experiments. The compound has low solubility in water, which can make it difficult to work with in certain experiments. In addition, LCL161 has a short half-life, which can limit its effectiveness in some applications.
未来方向
There are several future directions for research on LCL161. One area of interest is the development of new formulations of the compound that improve its solubility and stability. Another area of interest is the identification of biomarkers that can be used to predict the response of cancer cells to LCL161. Finally, there is a need for further research to determine the safety and efficacy of LCL161 in clinical trials, with the ultimate goal of developing a new cancer treatment that can improve patient outcomes.
合成方法
The synthesis of LCL161 involves a multi-step process that starts with the reaction of 2-ethoxybenzaldehyde with 3,5-dichloroaniline to form the intermediate compound 4-(2-ethoxybenzylideneamino)-3,5-dichlorobenzoic acid. The intermediate compound is then reacted with hydrazine hydrate to form the hydrazide derivative. The final product is obtained by reacting the hydrazide derivative with 2-phenylethyl bromide and acetic anhydride.
科学研究应用
LCL161 has been extensively studied for its potential applications in cancer treatment. The compound has been shown to selectively target cIAP family proteins, which are known to play a crucial role in the survival of cancer cells. By inhibiting cIAP proteins, LCL161 induces apoptosis in cancer cells, leading to their death. LCL161 has been found to be effective against a broad range of cancer types, including breast, lung, colon, and prostate cancer.
属性
产品名称 |
2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide |
|---|---|
分子式 |
C27H26Cl2N4O5 |
分子量 |
557.4 g/mol |
IUPAC 名称 |
N//'-[(E)-[4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide |
InChI |
InChI=1S/C27H26Cl2N4O5/c1-2-37-24-12-19(16-31-33-27(36)26(35)30-11-10-18-6-4-3-5-7-18)8-9-23(24)38-17-25(34)32-22-14-20(28)13-21(29)15-22/h3-9,12-16H,2,10-11,17H2,1H3,(H,30,35)(H,32,34)(H,33,36)/b31-16+ |
InChI 键 |
OLWWTVOAZLTBLL-WCMJOSRZSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NCCC2=CC=CC=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




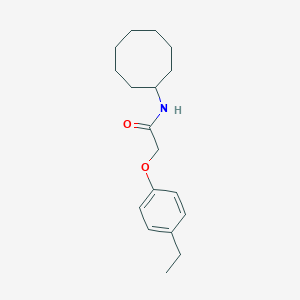
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)
![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)

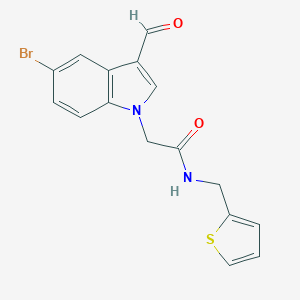
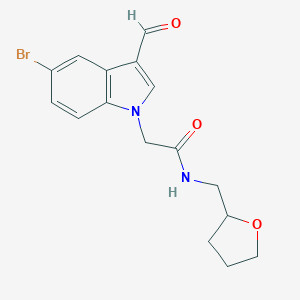
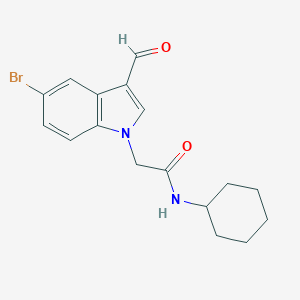
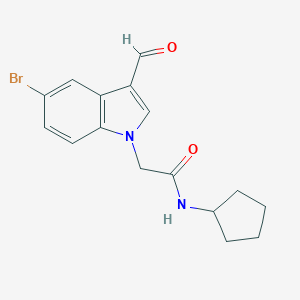

![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)